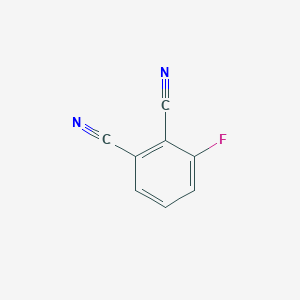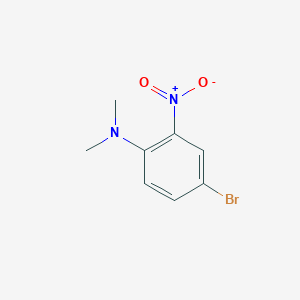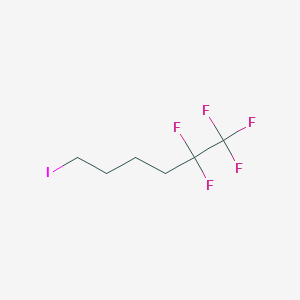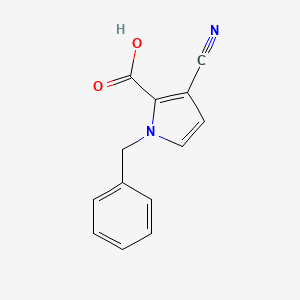
1-苄基-3-氰基-1H-吡咯-2-羧酸
描述
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a benzyl group at the nitrogen atom, a cyano group at the third position, and a carboxylic acid group at the second position
科学研究应用
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can inhibit their activity, leading to alterations in downstream signaling pathways .
Cellular Effects
The effects of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has been observed to modulate the expression of genes involved in apoptosis, or programmed cell death. This modulation can lead to either the promotion or inhibition of apoptosis, depending on the cellular context . Additionally, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can inhibit kinase activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or cellular effect . These dosage-dependent effects are crucial for determining the therapeutic window of this compound in preclinical studies.
Metabolic Pathways
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The metabolic flux of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can influence the levels of other metabolites within the cell, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and localization .
Subcellular Localization
The subcellular localization of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the condensation of benzylamine with ethyl cyanoacetate followed by cyclization can yield the desired pyrrole derivative. The reaction conditions often involve the use of catalysts and solvents such as acetic acid or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
化学反应分析
Types of Reactions
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Products may include pyrrole derivatives with ketone or aldehyde groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
1-benzyl-3-cyano-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-benzyl-3-cyano-1H-pyrrole-2-carboxylate: An ester derivative of the compound.
1-benzyl-3-cyano-1H-pyrrole-2-carboxaldehyde: An aldehyde derivative.
Uniqueness
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both a cyano and carboxylic acid group provides opportunities for various chemical modifications and interactions with biological targets.
属性
IUPAC Name |
1-benzyl-3-cyanopyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-11-6-7-15(12(11)13(16)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSXWJNRGTYXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
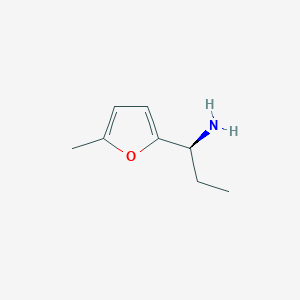
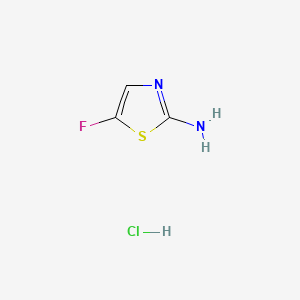
![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
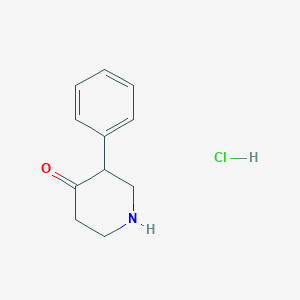
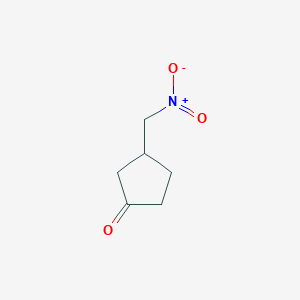
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
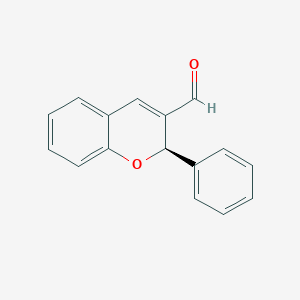
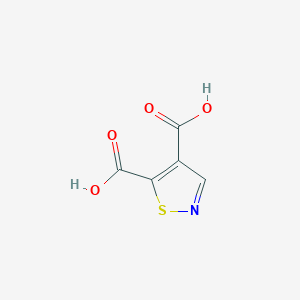
![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)
